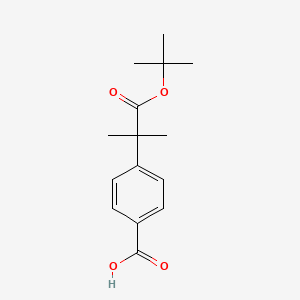![molecular formula C16H16ClNO2 B2917714 2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232821-10-1](/img/structure/B2917714.png)
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like FT-IR and X-ray diffraction . These studies often reveal the presence of both neutral (OH containing) and zwitterionic (NH containing) forms in the crystal structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound has been synthesized and characterized thoroughly, providing a foundation for its scientific applications. Studies have focused on its crystal structure, spectroscopic properties (including FT-IR, NMR, and UV-Vis spectra), and chemical activity insights using techniques like Density Functional Theory (DFT) and Hirshfeld surface analysis. These foundational studies are crucial for understanding the compound's molecular interactions and potential functionalities (Demircioğlu, 2021).
Molecular Docking and DNA Interaction
Research has extended into the domain of molecular docking studies to elucidate the nature of binding with DNA, providing insights into potential biomedical applications. The charge transfer interactions with DNA bases have been examined, highlighting the compound's relevance in studies related to DNA interaction mechanisms (Demircioğlu, 2021).
Antibacterial and Antioxidant Activities
Some studies have explored the antibacterial and antioxidant activities of similar tridentate substituted salicylaldimines, including variants of the compound . These activities were screened against multi-drug resistance organisms, revealing the compound's potential in contributing to new therapeutic agents or preservatives due to its electron-donating properties which enhance its activity (Oloyede-Akinsulere et al., 2018).
Nonlinear Optical (NLO) Applications
Research into fluoro-functionalized imines, including derivatives of the compound, has shown promising results in nonlinear optical applications. The studies involved single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations to explore their stability and NLO properties. These findings suggest potential applications in developing materials for NLO devices (Ashfaq et al., 2022).
Luminescence and Electrical Conductivity
Novel copper(II) complexes involving the compound have been synthesized, with their luminescence and electrical conductivity properties investigated. The results provide a basis for the development of new materials with potential applications in optoelectronic devices and sensors (Gonul et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-methylphenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-11(2)9-13(14)17/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUAMDKMPIIGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-phenylpropan-2-yl)amino]acetamide](/img/structure/B2917634.png)
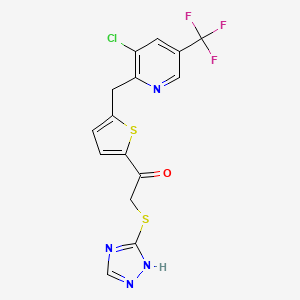
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2917636.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)
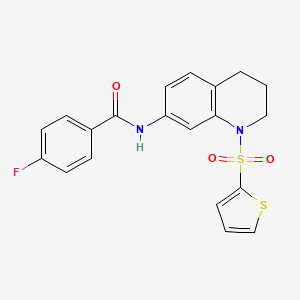
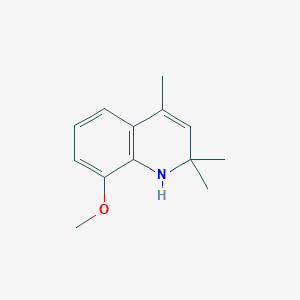
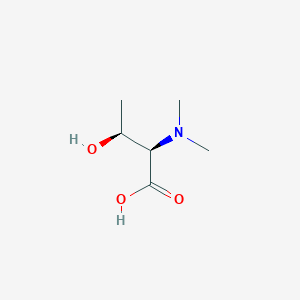
![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
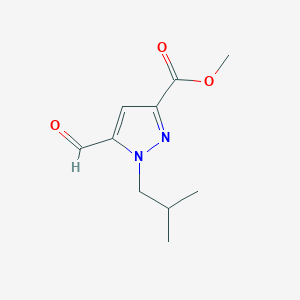
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
